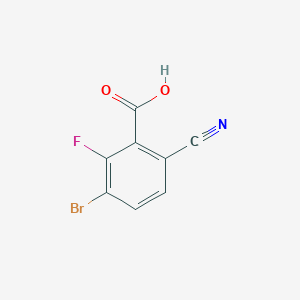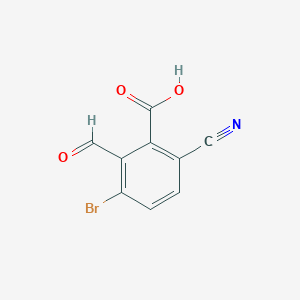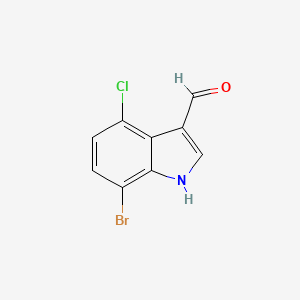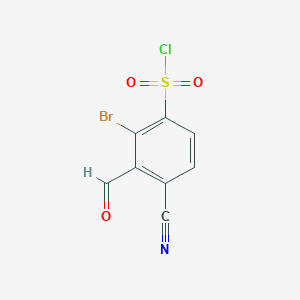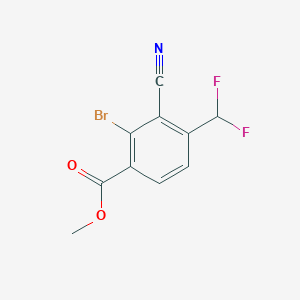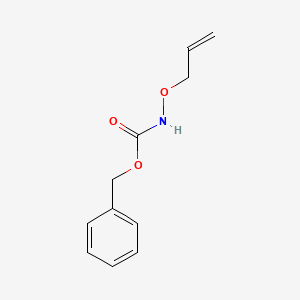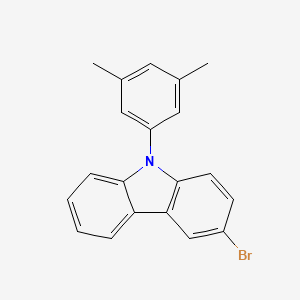![molecular formula C11H9N5S B1449519 3-ベンジル-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-7-チオール CAS No. 13925-59-2](/img/structure/B1449519.png)
3-ベンジル-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-7-チオール
説明
3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol is a useful research compound. Its molecular formula is C11H9N5S and its molecular weight is 243.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
創薬
1,2,3-トリアゾールは、「3-ベンジル-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-7-チオール」を含む、創薬において幅広い応用が見られます . これらは、アミノ酸やヌクレオチドなどの必須構成要素の一部です . 1,2,3-トリアゾールコアを持つ多くの著名な医薬品が市場に出回っています .
有機合成
1,2,3-トリアゾールは、有機合成において広く用いられています . これらは、高い化学的安定性、芳香族性、強い双極子モーメント、および水素結合能を示します . これらの特徴により、置換された1,2,3-トリアゾールモチーフは、アミド結合に似ています .
高分子化学
高分子化学の分野では、1,2,3-トリアゾールは重要な役割を果たします . 高い化学的安定性と強い双極子モーメントにより、耐久性と効率性の高いポリマーの製造に適しています .
超分子化学
1,2,3-トリアゾールは、超分子化学でも使用されています . 水素結合形成能力と強い双極子モーメントにより、複雑な分子構造の構築に役立ちます .
生物接合
生物接合では、1,2,3-トリアゾールを使用して、2つの分子間に安定な結合を作成します . これは、生物学的調査や薬物送達で使用する生物接合体の作成に特に役立ちます .
ケミカルバイオロジー
1,2,3-トリアゾールは、ケミカルバイオロジーにおいて、潜在的な生物活性を持つ新しい化合物の合成に使用されます . これらは、新薬の開発や生物系への研究に使用されています .
蛍光イメージング
蛍光イメージングでは、1,2,3-トリアゾールは蛍光プローブとして使用されます . これらは、生物学的構造や過程を可視化するために使用でき、生物系の理解を助けます .
材料科学
材料科学では、1,2,3-トリアゾールは新しい材料の製造に使用されます . 化学的安定性と強い双極子モーメントにより、特定の特性を持つ材料の製造に適しています .
作用機序
Target of Action
The primary target of 3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 by 3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol affects the cell cycle progression pathway. This disruption leads to the arrest of cell division and potentially induces apoptosis within cells .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .
Result of Action
The result of the action of 3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol is the significant inhibition of cell proliferation. The compound showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively .
生化学分析
Biochemical Properties
3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with several enzymes, including kinases and oxidoreductases, through its thiol group, which can form covalent bonds with cysteine residues in the active sites of these enzymes . Additionally, the benzyl group enhances its binding affinity to hydrophobic pockets within proteins, facilitating stronger interactions.
In biochemical assays, 3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol has demonstrated inhibitory effects on enzymes such as NADPH oxidase, which plays a role in reactive oxygen species (ROS) production . By inhibiting this enzyme, the compound can modulate oxidative stress levels within cells, potentially offering therapeutic benefits in conditions characterized by excessive ROS production.
Cellular Effects
The effects of 3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the proliferation of cancer cells by inducing apoptosis through the mitochondrial pathway . This involves the activation of caspases and the upregulation of pro-apoptotic proteins such as Bax and Bak, while downregulating anti-apoptotic proteins like Bcl-2 .
Furthermore, 3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol has been shown to affect cell signaling pathways such as the MAPK/ERK pathway, leading to alterations in gene expression and cellular responses to external stimuli . These effects highlight the compound’s potential as a therapeutic agent in cancer treatment and other diseases involving dysregulated cell signaling.
Molecular Mechanism
At the molecular level, 3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol exerts its effects through several mechanisms. One key mechanism involves the inhibition of enzyme activity by covalently modifying cysteine residues in the active sites of target enzymes . This covalent modification can lead to irreversible inhibition, making the compound a potent inhibitor of enzymes such as NADPH oxidase .
Additionally, the compound can bind to DNA and RNA, interfering with nucleic acid synthesis and function . This binding can result in the inhibition of transcription and translation processes, further contributing to its antiproliferative effects on cancer cells.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol in laboratory settings have been investigated to understand its temporal effects. Studies have shown that the compound is relatively stable under physiological conditions, with minimal degradation over time . Exposure to oxidative environments can lead to the oxidation of the thiol group, resulting in the formation of disulfide bonds and potential loss of activity .
Long-term studies in in vitro and in vivo settings have demonstrated that 3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol can maintain its inhibitory effects on target enzymes and cellular processes over extended periods . These findings suggest that the compound has potential for sustained therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol at different dosages have been evaluated in animal models to determine its therapeutic window and potential toxicity. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to increased inhibition of target enzymes and more pronounced cellular effects . At very high doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed .
Threshold effects have also been identified, where a minimum effective dose is required to achieve significant therapeutic outcomes without causing adverse effects . These findings highlight the importance of optimizing dosage regimens for safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels within cells.
特性
IUPAC Name |
3-benzyl-4H-triazolo[4,5-d]pyrimidine-7-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5S/c17-11-9-10(12-7-13-11)16(15-14-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHITBZOVLIDON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=S)N=CN3)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



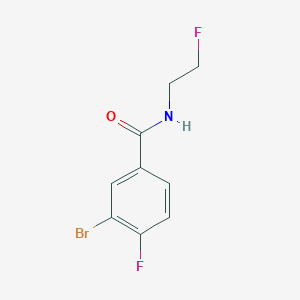
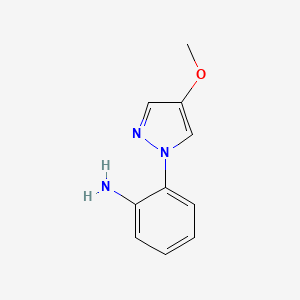
![1-[(4-Bromo-3-methylphenyl)methyl]azetidine](/img/structure/B1449442.png)

